5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride
Description
5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring fused imidazole and oxazine rings. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is commercially available (e.g., CymitQuimica offers 50 mg and 500 mg quantities, priced at €789.00 and €2,349.00, respectively) . Its molecular structure includes:
- Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.
- Oxazine ring: A six-membered oxygen- and nitrogen-containing heterocycle.
- Hydrochloride counterion: Improves stability and solubility in aqueous media.
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-7(11)5-3-8-6-4-12-2-1-9(5)6;/h3H,1-2,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNLOKUSVQXFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-91-1 | |
| Record name | 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
(a) 5H,6H,7H-Pyridazino[3,4-b][1,4]oxazine-3-carboxylic Acid Hydrochloride
- Structural difference : Replaces the imidazole ring with a pyridazine ring (a six-membered diazine).
- Impact : Pyridazine’s electron-deficient nature may alter reactivity and binding affinity compared to imidazole. Both compounds share the oxazine-carboxylic acid-hydrochloride motif, suggesting similar solubility profiles .
(b) Methyl 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylate
- Functional group difference : Contains a methyl ester (COOCH₃) at position 2 instead of a carboxylic acid (COOH) at position 3.
- Hydrolysis of the ester to a carboxylic acid could serve as a prodrug strategy .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Selected Compounds
Key Observations:
- Solubility : The hydrochloride salt of the target compound likely exceeds the solubility of neutral esters (e.g., methyl carboxylate) due to ionic interactions .
- Stability : Imidazo-oxazines may exhibit greater hydrolytic stability compared to imidazo-tetrazines, which contain labile tetrazine rings .
- Pharmacological Potential: Imidazo-tetrazines (e.g., temozolomide derivatives) are clinically validated anticancer agents, while imidazo-oxazines remain underexplored but could target similar pathways (e.g., DNA alkylation) .
Biological Activity
Overview
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial and antifungal activities.
- Molecular Formula : C7H9ClN2O3
- Molar Mass : 204.61 g/mol
- CAS Number : 2044835-77-8
Antibacterial Activity
Research indicates that 5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivatives exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 16 |
| Escherichia coli | ≤ 32 |
| Listeria monocytogenes | ≤ 16 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with a notable potency against Staphylococcus aureus and Listeria monocytogenes .
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal activity. Studies have reported the following MIC values against common fungal pathogens:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | ≤ 16 |
| Cryptococcus neoformans | ≤ 16 |
This indicates that the compound may be a viable candidate for further development as an antifungal agent .
Case Studies and Research Findings
-
Study on Structural Variants :
A comparative study on structural variants of imidazo[2,1-c][1,4]oxazine revealed that modifications to the oxazine ring significantly affected biological activity. For instance, certain derivatives demonstrated enhanced potency against both bacterial and fungal strains compared to the parent compound . -
Mechanism of Action :
The proposed mechanism for the antibacterial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This dual action may account for the low MIC values observed in susceptible strains . -
Synergistic Effects :
Research has also explored the synergistic effects of combining this compound with traditional antibiotics. Preliminary findings suggest that co-administration with beta-lactam antibiotics may enhance overall efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
